molecular formula C20H20ClN3O4 B2922443 2-(4-chlorophenyl)-4-[(2,4-dimethoxyanilino)methylene]-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one CAS No. 338751-15-8

2-(4-chlorophenyl)-4-[(2,4-dimethoxyanilino)methylene]-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one

Cat. No. B2922443
CAS RN: 338751-15-8
M. Wt: 401.85
InChI Key: YOTMRLWPRHUZGK-VBKFSLOCSA-N
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Description

2-(4-chlorophenyl)-4-[(2,4-dimethoxyanilino)methylene]-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one is a useful research compound. Its molecular formula is C20H20ClN3O4 and its molecular weight is 401.85. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenyl)-4-[(2,4-dimethoxyanilino)methylene]-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenyl)-4-[(2,4-dimethoxyanilino)methylene]-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystallographic Analysis and Tautomerism

Research on similar NH-pyrazoles highlights the significance of crystallographic analysis in understanding molecular structures and interactions. For instance, studies have shown how NH-pyrazoles' tautomerism in solution and solid states can be determined through X-ray crystallography and NMR spectroscopy, providing insights into hydrogen bonding patterns and molecular arrangements (Cornago et al., 2009).

Synthesis and Structural Elucidation

The synthesis of compounds with complex structures like "2-(4-chlorophenyl)-4-[(2,4-dimethoxyanilino)methylene]-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one" often involves detailed structural analyses. For example, the lactonization products of related compounds have been structurally analyzed to understand the pathways for lactonization, revealing how conformational differences influence molecular structures (Evans et al., 1995).

Molecular Docking and Quantum Chemical Calculations

Molecular docking and quantum chemical calculations offer insights into the potential biological activities of compounds. A study involving molecular structure and spectroscopic data analysis through DFT calculations suggested possible biological effects, providing a basis for further pharmacological evaluations (Viji et al., 2020).

Antimicrobial and Anticancer Potential

Novel pyrazole derivatives, including those structurally related to "2-(4-chlorophenyl)-4-[(2,4-dimethoxyanilino)methylene]-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one," have been synthesized and evaluated for their antimicrobial and anticancer activities. Compounds exhibited higher anticancer activity compared to reference drugs in some cases, indicating their potential as therapeutic agents (Hafez et al., 2016).

properties

IUPAC Name

2-(4-chlorophenyl)-4-[(2,4-dimethoxyphenyl)iminomethyl]-5-ethoxy-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O4/c1-4-28-19-16(12-22-17-10-9-15(26-2)11-18(17)27-3)20(25)24(23-19)14-7-5-13(21)6-8-14/h5-12,23H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEPRVASLNQXYBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=O)N(N1)C2=CC=C(C=C2)Cl)C=NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-4-[(2,4-dimethoxyanilino)methylene]-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one

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